4-[(Morpholin-4-yl)methyl]phenyl sulfurofluoridate
Description
4-[(Morpholin-4-yl)methyl]phenyl sulfurofluoridate is a chemical compound that features a morpholine ring attached to a phenyl group, which is further connected to a sulfurofluoridate moiety
Properties
IUPAC Name |
4-[(4-fluorosulfonyloxyphenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c12-18(14,15)17-11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGKNPMRSJTMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)OS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Morpholin-4-yl)methyl]phenyl sulfurofluoridate typically involves the reaction of 4-(chloromethyl)phenyl sulfurofluoridate with morpholine under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(Morpholin-4-yl)methyl]phenyl sulfurofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfurofluoridate group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Morpholin-4-yl)methyl]phenyl sulfurofluoridate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(Morpholin-4-yl)methyl]phenyl sulfurofluoridate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The sulfurofluoridate group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic residues in proteins, thereby altering their function .
Comparison with Similar Compounds
Similar Compounds
- 4-(Morpholin-4-yl)phenyl methanesulfonyl fluoride
- 4-(Morpholin-4-yl)phenyl sulfonate
- 4-(Morpholin-4-yl)phenyl sulfide
Uniqueness
4-[(Morpholin-4-yl)methyl]phenyl sulfurofluoridate is unique due to the presence of the sulfurofluoridate group, which imparts distinct reactivity and chemical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where the reactivity of the sulfurofluoridate group is advantageous .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
